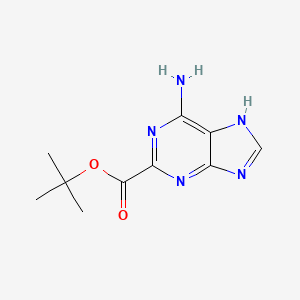![molecular formula C14H13F3N4O B2669637 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine CAS No. 338418-23-8](/img/structure/B2669637.png)
4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine” is a chemical compound with the empirical formula C10H11F3N2O and a molecular weight of 232.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C10H11F3N2O . The InChI key for this compound is JFICRODZQJYJRN-UHFFFAOYSA-N .Scientific Research Applications
Kinase Inhibition
The compound 4-(Pyrimidin-4-yl)morpholines shows potential as a privileged pharmacophore for the inhibition of PI3K and PIKKs, important enzymes in the PI3K-AKT-mTOR pathway, a crucial signaling pathway involved in cell growth, proliferation, and survival. This morpholine derivative, by virtue of its morpholine oxygen, can form key hydrogen bonding interactions, offering selectivity over the broader kinome. The ability of the morpholine to adopt a co-planar conformation with an adjacent aromatic core is pivotal for its utility as a kinase hinge binder. This characteristic is due to the non-bonding pair of electrons of the morpholine nitrogen interacting with the electron-deficient pyrimidine π-system, highlighting its significant role in selective enzyme inhibition (H. Hobbs et al., 2019).
Synthetic Chemistry
The morpholine derivative has been utilized in the synthesis of functionalized tetrahydropyrimidin‐2‐thiones through a ZnCl2 promoted one-pot reaction. This reaction pathway highlights the versatility of morpholine and related compounds in facilitating complex chemical syntheses, resulting in compounds with potential applications in medicinal chemistry and material science (Zhenming Liu et al., 2014).
Photophysical Properties
A study on 2-methoxy- and 2-morpholino pyridine compounds revealed that substituent modification with morpholino groups significantly affects the fluorescence properties of these compounds. This alteration leads to high fluorescence quantum yields in both solution and solid state, demonstrating the impact of morpholine derivatives on the photophysical properties of pyridine compounds. Such characteristics are crucial for the development of new materials with specific optical properties, potentially applicable in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Masayori Hagimori et al., 2019).
Antibacterial Activity
Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, where morpholine rings were replaced with azole moieties, aimed to extend the spectrum of this antibiotic class to include Gram-negative organisms. This shift from the morpholine ring to different azole structures led to compounds with enhanced activity against specific Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis. This finding underscores the potential of modifying morpholine derivatives to tackle challenging bacterial infections (M. Genin et al., 2000).
Safety and Hazards
properties
IUPAC Name |
4-[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)11-9-12(21-5-7-22-8-6-21)20-13(19-11)10-3-1-2-4-18-10/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIAWOBPPARMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


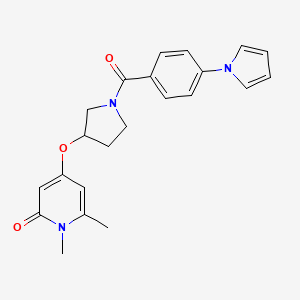
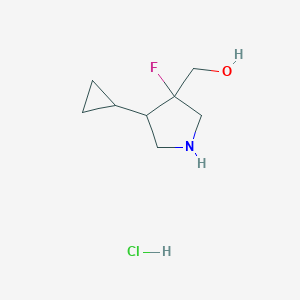
![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)

![2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669563.png)
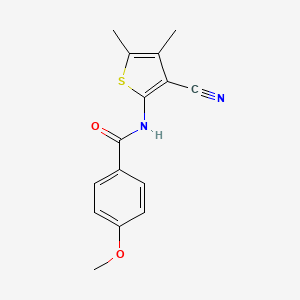
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)
![N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2669566.png)

![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2669569.png)
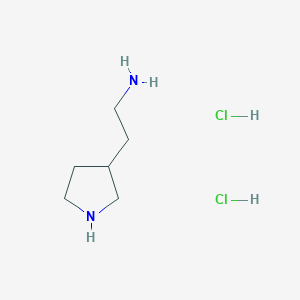
![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)
